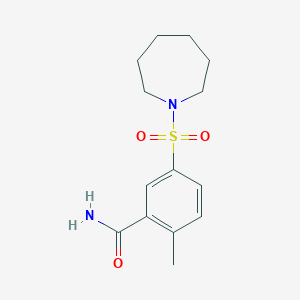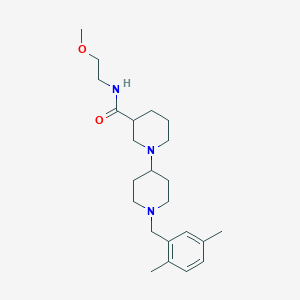![molecular formula C12H20N2O B5316663 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5316663.png)
7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one, also known as CPMD, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CPMD belongs to the class of spirocyclic compounds, which have been found to possess a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways that are involved in cell growth and proliferation. 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle. 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and DNA repair.
Biochemical and Physiological Effects:
7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been found to have a range of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to induce apoptosis and cell cycle arrest, leading to a decrease in cell proliferation and growth. In fungal and viral cells, 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been found to inhibit the activity of key enzymes, leading to a decrease in cell viability and replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one has several advantages for lab experiments, including its high potency and selectivity for specific targets. 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one is also relatively easy to synthesize and can be modified to improve its pharmacological properties. However, 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one also has some limitations, including its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.
Direcciones Futuras
There are several future directions for research on 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one, including the development of new analogs with improved pharmacological properties, the evaluation of 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one in combination with other drugs for cancer treatment, and the investigation of 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one's potential as an antifungal and antiviral agent. Further studies are also needed to elucidate the mechanism of action of 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one and to evaluate its safety and efficacy in preclinical and clinical trials.
Conclusion:
In conclusion, 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one is a novel spirocyclic compound with potential therapeutic applications in cancer, fungal, and viral diseases. The synthesis of 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of cyclopropylmethylamine with 1,3-cyclohexanedione in the presence of acetic acid. 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been found to exhibit a range of biological activities, including inhibition of cancer cell growth, fungal and viral enzyme activity. 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one has several advantages for lab experiments, including its high potency and selectivity for specific targets, but also has some limitations, including its potential toxicity and side effects. Future research on 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one should focus on the development of new analogs with improved pharmacological properties, the evaluation of 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one in combination with other drugs, and the investigation of its potential as an antifungal and antiviral agent.
Métodos De Síntesis
The synthesis of 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of cyclopropylmethylamine with 1,3-cyclohexanedione in the presence of acetic acid. The reaction proceeds through a series of steps, including cyclization, oxidation, and dehydration, to yield the final product. The yield of 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratio.
Aplicaciones Científicas De Investigación
7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been found to exhibit a variety of biological activities, including anticancer, antifungal, and antiviral properties. In particular, 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one has also been found to inhibit the activity of fungal and viral enzymes, which makes it a potential candidate for the development of new antifungal and antiviral drugs.
Propiedades
IUPAC Name |
7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c15-11-12(5-6-13-9-12)4-1-7-14(11)8-10-2-3-10/h10,13H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNMWLXYDGFFJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)C(=O)N(C1)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(cyclopropylmethyl)-3-isopropyl-1-[(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5316584.png)

![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5316592.png)

![8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5316605.png)

![1-(3-chlorobenzyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5316617.png)
![4-[4-(allyloxy)benzoyl]-5-(2-fluorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316619.png)

![5-[4-(dimethylamino)phenyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316623.png)
![4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5316642.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5316670.png)
![N-(2-methylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5316676.png)